molecular formula C6H7NO2 B162350 4-amino-6-methyl-2H-pyran-2-one CAS No. 132559-90-1

4-amino-6-methyl-2H-pyran-2-one

Cat. No. B162350
M. Wt: 125.13 g/mol
InChI Key: ARDXSWUPBSFGCA-UHFFFAOYSA-N
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Description

“4-amino-6-methyl-2H-pyran-2-one” is a compound that has been studied in the context of organic chemistry . It is synthesized by the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes .


Synthesis Analysis

The synthesis of “4-amino-6-methyl-2H-pyran-2-one” involves a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction has been studied under both conventional thermal heating and microwave activation . The aminopyrone is obtained in three steps from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) .


Chemical Reactions Analysis

In the Biginelli reactions, depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitro­phenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde .

Scientific Research Applications

  • Electrocatalytic Applications : Elinson, Nasybullin, and Nikishin (2013) described the electrocatalytic transformation of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the formation of pyrano[4,3-b]pyran-3-carbonitriles. These compounds are noted for their biomedical applications, highlighting an innovative approach combining synthetic virtues of multicomponent reactions with ecological benefits of electrocatalysis (Elinson, Nasybullin, & Nikishin, 2013).

  • Vibrational and Structural Study : Bellanato et al. (1987) conducted a vibrational and structural study on 2-amino-4H-pyran derivatives, including spectroscopy and X-ray diffraction analysis. This study provides insights into the structural and electronic properties of these compounds, which are relevant for further scientific exploration (Bellanato, Florencio, Blanco, Martín, & Seoane, 1987).

  • Synthesis and Biological Evaluation : Aghajani et al. (2020) reported the synthesis of new 2-amino-4H-pyran derivatives via a three-component reaction, with evaluations of their antibacterial and antioxidant activities. This study demonstrates the potential of these compounds in biomedical research (Aghajani, Asghari, Firouzzadeh Pasha, & Mohseni, 2020).

  • Ultrasound-Mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages like shorter reaction times and higher yields. This showcases an efficient synthesis approach for these compounds (Wang, Zou, Zhao, & Shi, 2011).

  • Antibacterial Activity of Derivatives : Hoti, Ismaili, Troni, Vehapi, Pllana, and Thaçi (2017) synthesized novel pyran-2-one derivatives, exploring their antibacterial activity. This study contributes to understanding the potential applications of these compounds in antimicrobial treatments (Hoti et al., 2017).

  • Biocatalytic Tandem Multicomponent Reactions : Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans, offering a mild approach for synthesizing these compounds with good yields. They also conducted molecular docking experiments to investigate potential antitumor activities (Yang et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxy-6-methyl-2H-pyran-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds . This opens the way to structures with a combination of pharmacophoric pyran and pyrimidine fragments .

properties

IUPAC Name

4-amino-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDXSWUPBSFGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-methyl-2H-pyran-2-one

Synthesis routes and methods

Procedure details

To a 0.310 g (2.05 mmol) of 38 and 0.031 g of 10% Pd/C in 10 mL of ethanol was maintained under 1 atm (a ballonn) of hydrogen gas for 1 hour. The reaction mixture was then filtered through Celite, and ethanol of the filtrate was removed through rotary evaporation to give 0.260 g of 39 (100% yield). 1H NMR δ 5.56 (s, 1H, C3H), 5.12 (s, 1H, C5H), 4.45 (s, 2H, NH2), 2.20 (s, Me); 13C NMR δ 163.6 (s, C2), 161.3 (s), 98.6 (d, C5), 80.4 (d, C3), 19.5 (q, Me).
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.031 g
Type
catalyst
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Cervera, M Moreno-mañas, R Pleixats - Tetrahedron, 1990 - Elsevier
bis (4-Amino-6-methyl-2-oxo-2H-pyran-3-yl) arylmethanes, 1, are synthesized by reaction of 4-amino-6-methyl-2H-pyran-2-one, 10, with aromatic aldehydes. The aminopyrone 10 is …
Number of citations: 54 www.sciencedirect.com
R Malet, N Serra, RA Abramovitch… - Journal of …, 1993 - Wiley Online Library
and 5-Oxopyrano[4,3-ò]pyridines Page 1 Mar-Apr 1993 Reactivity of 4-Azido- and 4-Amino-6-methyl-2.H-pyran-2-one. Preparation of l-(6-Methyl-2-oxopyran-4-yl)-l,2,3-triazoles and 5-…
Number of citations: 5 onlinelibrary.wiley.com
J Tao, C Li, K Zhou, Y Huan, Y Yuan… - Journal of …, 2022 - Wiley Online Library
… , such as commercially available 4-hydroxy-6-methyl-2H-pyran-2-one (5a), the prepared 4-mercapto-6-methyl-2H-pyran-2-one (5b) [15] and 4-amino-6-methyl-2H-pyran-2-one (5c) [16] …
Number of citations: 3 onlinelibrary.wiley.com
M Fisk - 2017 - openaccess.wgtn.ac.nz
The design and development of new chemical reactions is crucial for progress in organic synthesis research. Cascade reactions, involving two or more steps carried out in situ in a …
Number of citations: 3 openaccess.wgtn.ac.nz
K Numata, S Tabata, A Kobayashi… - New Journal of …, 2023 - pubs.rsc.org
An efficient synthetic method for multisubstituted naphthalenes from 4-hydroxy-2-pyrones through cycloaddition with aryne intermediates is disclosed. Various highly functionalized 2-…
Number of citations: 0 pubs.rsc.org
S Rana - 2009 - krex.k-state.edu
The objectives of this research project were to (i) synthesize different bicyclic and tricyclic pyrone and pyridinone compounds; (ii) study the mechanism of action of these compounds in …
Number of citations: 2 krex.k-state.edu
J Yu, M Gao, R Zhao, H Liu, H Fan, L Pan, L Jin - Phytochemistry Letters, 2023 - Elsevier
Based on the scaffold of chromeno[4,3-b]pyridin-5-one found in a natural product (polynemoraline C), a series of 45 novel derivatives have been designed and investigated for their …
Number of citations: 2 www.sciencedirect.com
CS Wang, JP Easterly, NE Skelly - Tetrahedron, 1971 - Elsevier
… If ammonia attacks the carbon at the 4 position of dehydroacetic acid (I), a Michael type reaction will occur and give 3-acetyl-4-amino-6-methyl-2H-pyran-2-one …
Number of citations: 23 www.sciencedirect.com
L Calvo, A Gonzalez-Ortega, MC Sanudo - Synthesis, 2002 - thieme-connect.com
… In the 4-amino-6-methyl-2H-pyran-2-one the amino substituent was an inefficient leaving group. Consequently, the 4-bromo derivative 23 was used and its reaction with the α-…
Number of citations: 27 www.thieme-connect.com

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